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Compound of Interest

Compound Name: 3,4-Dibromo-1-methyl-pyrazole

Cat. No.: B3058467

An In-depth Technical Guide to the Structural Analysis of 3,4-Dibromo-1-methyl-pyrazole

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged
structure in numerous FDA-approved therapeutics.[1][2] The strategic introduction of bromine
atoms onto the pyrazole ring significantly alters its electronic properties and provides synthetic
handles for further molecular elaboration, making bromo-pyrazoles highly valuable
intermediates in drug discovery and materials science. This guide provides a comprehensive
structural analysis of 3,4-Dibromo-1-methyl-pyrazole, a key heterocyclic building block. We
will delve into its synthesis, purification, and detailed characterization using a suite of modern
analytical techniques, including NMR spectroscopy, mass spectrometry, and infrared
spectroscopy. The causality behind experimental choices and the interpretation of spectral data
are explained to provide researchers, scientists, and drug development professionals with a
practical and in-depth understanding of this important molecule.

Introduction and Physicochemical Properties

3,4-Dibromo-1-methyl-pyrazole is a five-membered heterocyclic compound featuring two
adjacent nitrogen atoms, a methyl group at the N1 position, and bromine substituents at the C3
and C4 positions. This substitution pattern makes it an interesting subject for structural analysis
and a versatile precursor for the synthesis of more complex molecules, particularly through
cross-coupling reactions.[3] The pyrazole core is a key pharmacophore in drugs developed for
oncology, infectious diseases, and neurological conditions.[4]
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The fundamental physicochemical properties of 3,4-Dibromo-1-methyl-pyrazole are
summarized below.

Property Value Source

Molecular Formula CaHaBrzN2z [5]

Molecular Weight 239.90 g/mol [6]

Exact Mass 237.874124 g/mol [5]

CAS Number 89607-14-7 [7]
3,4-Dibromo-1-methyl-1H-

IUPAC Name N/A
pyrazole

DIFVKLRTMZFVBS-
InChliKey [5]
UHFFFAOYSA-N

SMILES CN1C=C(C(=N1)Br)Br 6]

Synthesis and Purification

The synthesis of halogenated pyrazoles is a well-established field, often involving either the
cyclization of appropriately substituted precursors or the direct halogenation of a pre-formed
pyrazole ring. For 3,4-Dibromo-1-methyl-pyrazole, a common and effective strategy is the
direct bromination of 1-methyl-pyrazole.

Rationale for Synthetic Approach

Direct bromination is chosen for its efficiency and atom economy. The pyrazole ring is an
electron-rich aromatic system, making it susceptible to electrophilic substitution. The use of a
brominating agent like N-Bromosuccinimide (NBS) or elemental bromine in a suitable solvent
allows for controlled introduction of bromine atoms onto the ring. The C4 position is typically the
most reactive towards electrophilic attack, followed by the C3 and C5 positions. By controlling
the stoichiometry and reaction conditions, dibromination can be achieved.

Experimental Protocol: Synthesis
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This protocol is a representative method and may require optimization based on specific
laboratory conditions and desired scale.

Reaction Setup: To a solution of 1-methyl-pyrazole (1.0 eq) in a suitable solvent such as
acetic acid or chloroform, add N-Bromosuccinimide (NBS) (2.2 eq) portion-wise at 0 °C
under constant stirring.

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for
12-24 hours. The progress of the reaction should be monitored by Thin-Layer
Chromatography (TLC) to ensure the complete consumption of the starting material and
monosubstituted intermediates.[8]

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of
sodium thiosulfate (Na2S203) to remove any unreacted bromine.[8]

Extraction: Extract the aqueous layer with an organic solvent like dichloromethane or ethyl
acetate (3 x volume).[9]

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous
sodium sulfate (Na2S0Oa4) or magnesium sulfate (MgSOa).[9]

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to
yield the crude product.

Experimental Protocol: Purification

The crude product is typically purified using silica gel column chromatography.[9]

e Column Preparation: Pack a glass column with silica gel (230-400 mesh) using a slurry
method with a non-polar solvent like hexanes.

o Loading: Dissolve the crude residue in a minimal amount of the eluent or dichloromethane
and load it onto the column.

« Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl
acetate). Collect fractions and monitor by TLC.
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« |solation: Combine the fractions containing the pure product and evaporate the solvent to
afford 3,4-Dibromo-1-methyl-pyrazole as a solid or oil.

Synthesis Workflow Diagram

Reaction

_——
1-Methyl-pyrazole Electrophilic A Complete Quench (Naz2S203) Silica Gel o L -~
+NBS (2.2 eq) Bromination gty 5y TS & Extract (DCM) Chromatography 34-Dibromo-1-methyl-pyrazole

Click to download full resolution via product page

Caption: Synthetic workflow for 3,4-Dibromo-1-methyl-pyrazole.

Comprehensive Structural Analysis

A multi-technique approach is essential for the unambiguous structural elucidation of 3,4-
Dibromo-1-methyl-pyrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms
in a molecule. Experiments are typically conducted in a deuterated solvent like Chloroform-d
(CDCIs).

1H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical
environment of the hydrogen atoms. For 3,4-Dibromo-1-methyl-pyrazole, two signals are
expected:
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Chemical Shift

%) Multiplicity Integration Assignment Rationale
ppm

The sole proton
on the pyrazole
ring is
deshielded by
the aromatic

~7.5 Singlet 1H C5-H

system.

Protons of the

methyl grou
~3.9 Singlet 3H N1-CHs yigroup

attached to the

nitrogen atom.

13C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon
environments. The proton-decoupled spectrum for this molecule is expected to show four
distinct signals.[5]

Chemical Shift (6) ppm Assignment Rationale

The carbon atom bearing a

hydrogen (CH) appears at a
~133 C5 characteristic upfield shift

compared to substituted

carbons.

Carbon atom directly attached
~118 C3-Br to an electronegative bromine

atom.

Carbon atom directly attached
~95 C4-Br to a second electronegative

bromine atom.

The methyl carbon attached to
~40 N1-CHs nitrogen appears in the

aliphatic region.
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Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition
of a molecule. For a dibrominated compound, the isotopic pattern is highly characteristic.

e Molecular lon Peak (M*): Bromine has two major isotopes, "°Br (~50.7%) and 81Br (~49.3%).
A compound with two bromine atoms will exhibit a distinctive cluster of peaks for the

molecular ion:

o M+*: (contains two 7°Br atoms)

o [M+2]*: (contains one 7°Br and one 8!Br)
o [M+4]*: (contains two ®Br atoms)

« |sotopic Pattern: The relative intensities of these peaks will be approximately 1:2:1, which is
a definitive indicator of the presence of two bromine atoms.

o Expected m/z values:
o m/z ~238: CaH4"°Br2N2
o m/z ~240: C4H47°Bré1BrN2
o m/z ~242: CaH4®Br2N2

o Fragmentation: Common fragmentation pathways may include the loss of a bromine atom
([IM-Br]*) or the methyl group ([M-CHs]*).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the
absorption of infrared radiation.
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Wavenumber (cm~—?) Vibration Type Functional Group

Aromatic C-H on the pyrazole
~3100-3150 C-H stretch _
ring

Aliphatic C-H of the methyl

~2900-3000 C-H stretch
group
~1500-1600 C=C / C=N stretch Pyrazole ring vibrations
~1350-1450 C-N stretch Pyrazole ring vibrations
~500-650 C-Br stretch Carbon-Bromine bond
X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, revealing
precise bond lengths, bond angles, and intermolecular interactions in the solid state. While
specific crystallographic data for 3,4-Dibromo-1-methyl-pyrazole is not publicly available, data
from the closely related 4-bromo-1H-pyrazole provides insight into the expected crystal packing
motifs.[10] Pyrazoles are known to form hydrogen-bonded networks, often as dimers, trimers,
or catemers (chains).[10] The presence of bromine atoms also allows for halogen bonding, a
type of non-covalent interaction that can influence crystal packing.[9]

Chemical Reactivity and Applications in Drug
Development

The true value of 3,4-Dibromo-1-methyl-pyrazole lies in its potential as a synthetic
intermediate. The two bromine atoms serve as versatile handles for introducing further
complexity.

Key Reactions

The C-Br bonds at the 3 and 4 positions are amenable to a variety of metal-catalyzed cross-
coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom
bonds.
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e Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a
palladium catalyst to form C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl

groups.[3][8]

e Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds,
a crucial transformation in the synthesis of many pharmaceuticals.

e Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes to introduce

alkynyl functionalities.
« Stille Coupling: Reaction with organostannanes to form C-C bonds.

The differential reactivity of the C3-Br and C4-Br bonds can potentially be exploited for
selective, stepwise functionalization, further enhancing the synthetic utility of this building block.

Reaction Pathway Diagram

Sonogashira Coupling

R-C=CH 3,4-Di(C=CR)-
[Pd/Cu Catalyst] 1-methyl-pyrazole

Buchwald-Hartwig Amination

R2NH 3,4-Di(NRz2)-
[Pd Catalyst] 1-methyl-pyrazole

J

Suzuki Coupling

3,4-Di-R-
1-methyl-pyrazole

R-B(OH)2

3,4-Dibromo-
1-methyl-pyrazole [Pd Catalyst]

Click to download full resolution via product page
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Caption: Key cross-coupling reactions of 3,4-Dibromo-1-methyl-pyrazole.

Role in Drug Discovery

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry due to its
ability to engage in various non-covalent interactions with biological targets and its favorable
metabolic stability.[1][11] By using 3,4-Dibromo-1-methyl-pyrazole as a starting material,
medicinal chemists can rapidly generate libraries of novel, highly substituted pyrazole
derivatives. This allows for the systematic exploration of the chemical space around the
pyrazole core to optimize potency, selectivity, and pharmacokinetic properties (ADME) for a
desired therapeutic target.

Safety and Handling

Based on data for structurally similar compounds, 3,4-Dibromo-1-methyl-pyrazole should be
handled with appropriate care.[6][12]

o Hazards: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye
irritation. May also cause respiratory irritation.[6][13]

e Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective
equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or
vapors and prevent contact with skin and eyes.

Conclusion

3,4-Dibromo-1-methyl-pyrazole is a synthetically valuable heterocyclic compound. Its
structure has been thoroughly characterized by a combination of spectroscopic methods, which
confirm the connectivity and chemical environment of its constituent atoms. The presence of
two bromine atoms at key positions on the pyrazole ring makes it an exceptionally useful
building block for the synthesis of complex molecules via modern cross-coupling chemistry. For
researchers in drug discovery and materials science, a solid understanding of the synthesis,
properties, and reactivity of this molecule is crucial for the design and execution of innovative
research programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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